molecular formula C16H14O5 B6405085 4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid CAS No. 1261991-12-1

4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid

Cat. No.: B6405085
CAS No.: 1261991-12-1
M. Wt: 286.28 g/mol
InChI Key: JOMSEYYTCUFSBC-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the methyl ester. This intermediate is then subjected to a Friedel-Crafts acylation reaction using 4-methoxycarbonylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The final product is obtained after purification through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. The use of automated reactors and precise control of temperature and pressure ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 4-(4-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 4-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid.

    Substitution: Halogenated derivatives such as 4-(4-Bromophenyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its application. For instance, in biochemical assays, it may bind to the active site of an enzyme, altering its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved vary based on the specific application and require further investigation to elucidate.

Comparison with Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the presence of both methoxycarbonyl and methoxy groups, which confer distinct chemical properties. Compared to 4-Methoxycarbonylphenylboronic acid, it has an additional benzoic acid moiety, enhancing its reactivity in certain chemical reactions. The presence of the methoxy group also differentiates it from 4-Carboxyphenylboronic acid, providing different steric and electronic effects that influence its behavior in synthetic applications.

Properties

IUPAC Name

2-methoxy-4-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-9-12(7-8-13(14)15(17)18)10-3-5-11(6-4-10)16(19)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMSEYYTCUFSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690717
Record name 3-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-12-1
Record name 3-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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